molecular formula C26H32ClN2O8PS B1662374 KN-93 Phosphate CAS No. 1188890-41-6

KN-93 Phosphate

Cat. No. B1662374
M. Wt: 599 g/mol
InChI Key: NNKJTPOXLIILMB-IPZCTEOASA-N
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Description

KN-93 Phosphate is a potent and selective inhibitor of Ca 2+ /calmodulin-dependent kinase II (CaMKII) with a K i value of 370 nM . It inhibits both the α- and β-subunits of CaMKII and does not have significant effects on cAMP-dependent protein kinase, Ca 2+ /phospholipid-dependent protein kinase, myosin light chain kinase, or Ca 2+ phosphodiesterase activity .


Molecular Structure Analysis

The molecular formula of KN-93 Phosphate is C26H32ClN2O8PS . The molecular weight is 599.03 . The chemical name is N - [2- [ [ [ ( E )-3- (4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N- (2-hydroxyethyl)-4-methoxybenzenesulfonamide;phosphoric acid .


Chemical Reactions Analysis

The specific chemical reactions involving KN-93 Phosphate are not detailed in the search results .

Scientific Research Applications

Inhibition of CaM Kinase II

  • Application Summary: KN-93 Phosphate is used as an inhibitor to block αCaMKII (Ca2+/calmodulin-dependent protein kinase IIα) . This application is significant in the study of Ca2+ linked signals.
  • Methods of Application: KN-93 Phosphate is used to pre-treat hippocampal slices to alter the cytoskeleton (CSK) structure and function during the experiment .
  • Results: The use of KN-93 Phosphate has helped define the functions of CaMKII and its relevant substrates .

Induction of G1 Cell Cycle Arrest and Apoptosis

  • Application Summary: KN-93 Phosphate has been used to induce G1 cell cycle arrest and apoptosis in NIH 3T3 cells . This is significant in the study of cell cycle progression.
  • Methods of Application: The cells are treated with KN-93 Phosphate, which alters the cell cycle progression .
  • Results: The treatment with KN-93 Phosphate resulted in G1 cell cycle arrest and apoptosis in NIH 3T3 cells .

Inhibition of Glucose-Induced and Forskolin-Stimulated Insulin Release

  • Application Summary: KN-93 Phosphate inhibits glucose-induced and forskolin-stimulated insulin release from isolated pancreatic islets of Langerhans . This is significant in the study of insulin regulation.
  • Methods of Application: Isolated pancreatic islets of Langerhans are treated with KN-93 Phosphate .
  • Results: The treatment with KN-93 Phosphate inhibited glucose-induced and forskolin-stimulated insulin release .

Cardiovascular Research

  • Application Summary: KN-93 Phosphate has been used in cardiovascular research, particularly in studying CaMKII pathways associated with cardiovascular physiology and pathophysiology .
  • Methods of Application: KN-93 Phosphate is used to inhibit CaMKII in cardiac cells to study its role in heart disease .
  • Results: The use of KN-93 Phosphate has helped identify the critical role of CaMKII in cardiac disease .

Modulation of Dopamine Levels

  • Application Summary: KN-93 Phosphate has been used to modulate dopamine levels in PC12h cells .
  • Methods of Application: KN-93 Phosphate is used to inhibit the autophosphorylation of both α and β subunits of CaMKII, which in turn modulates the TH reaction rate and reduces the Ca2±mediated phosphorylation levels of the TH molecule in PC12h cells .
  • Results: The use of KN-93 Phosphate resulted in reduced dopamine levels in PC12h cells .

Blockage of Voltage-Gated Potassium Channels

  • Application Summary: KN-93 Phosphate has been used as a potent and direct extracellular open channel voltage-gated potassium channel blocker .
  • Methods of Application: KN-93 Phosphate is used to block Kv1.5 channels, independent of CaM kinase II inhibition .
  • Results: The use of KN-93 Phosphate has helped in the study of voltage-gated potassium channels .

Inhibition of mRNA Synthesis

  • Application Summary: KN-93 Phosphate has been used in the study of mRNA synthesis .
  • Results: The use of KN-93 Phosphate has contributed to the understanding of mRNA synthesis .

Signal Amplification in ISH, IHC, etc.

  • Application Summary: KN-93 Phosphate has been used in Tyramide Signal Amplification (TSA), a method used for signal amplification in In Situ Hybridization (ISH), Immunohistochemistry (IHC), and other similar techniques .
  • Results: The use of KN-93 Phosphate has contributed to the enhancement of signal detection in ISH, IHC, and other techniques .

Safety And Hazards

KN-93 Phosphate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation . It is suspected of causing genetic defects and damaging fertility or the unborn child .

Future Directions

While the future directions of KN-93 Phosphate are not explicitly mentioned in the search results, it is suggested that it could be used for novel therapeutic approaches when hormonal therapy has failed .

properties

IUPAC Name

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN2O4S.H3O4P/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;1-5(2,3)4/h3-16,30H,17-20H2,1-2H3;(H3,1,2,3,4)/b6-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKJTPOXLIILMB-IPZCTEOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32ClN2O8PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

KN-93 Phosphate

CAS RN

1188890-41-6
Record name Benzenesulfonamide, N-[2-[[[(2E)-3-(4-chlorophenyl)-2-propen-1-yl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxy-, phosphate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188890-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
K Yuasa, K Okubo, M Yoda, K Otsu, Y Ishii… - Scientific reports, 2018 - nature.com
… used KN-93 phosphate, which is a potent small molecular CaMKII inhibitor, and examined whether the intramuscular administration of KN-93 phosphate … injection of KN-93 phosphate or …
Number of citations: 26 www.nature.com
T Eguchi, Y Yamanashi - Biochemical and Biophysical Research …, 2022 - Elsevier
… In addition, intramuscular injection of a widely used CaMKII inhibitor, KN-93 phosphate, partially prevented denervation-induced atrophy in the mouse GA muscle [12]. These findings …
Number of citations: 5 www.sciencedirect.com
R Berkane, H Ho-Xuan, M Glogger, P Sanz-Martinez… - bioRxiv, 2023 - biorxiv.org
… with a Ki of 0,37 µM was tested (KN-93 phosphate). We reanalyzed both inhibitors in dose-… of >4 µM KN-93 phosphate to impact ERphagy flux over time. KN-93 phosphate showed no …
Number of citations: 2 www.biorxiv.org
Z Huang, Y Peng, G Ke, Y Xiao, Y Chen - Renal Failure, 2023 - Taylor & Francis
… K93 (KN-93 phosphate) inhibited CaMKII activity in ADR-injured RTECs (p < 0.01). The activity of CaMKII was 100%, 224.3 ± 14.8%, and 105.6 ± 5.3% in the control, ADR, and ADR + …
Number of citations: 5 www.tandfonline.com
S Liu, R Qi, J Zhang, C Zhang, L Chen, Z Yao… - FEBS …, 2022 - Wiley Online Library
In this study, we investigated the role of calcium/calmodulin‐dependent protein kinase II (CaMKII) in contraction‐stimulated glucose uptake in skeletal muscle. C2C12 myotubes were …
Number of citations: 3 febs.onlinelibrary.wiley.com
TI Chen, PC Hsu, NC Lee, YH Liu, HC Wang, YH Lu… - Heliyon, 2023 - cell.com
… KN-93 phosphate (MCE, #HY15465B) was dissolved in DMSO and diluted to 0.2 mg/ml in phosphate-buffered saline (PBS) with 10% DMSO. A pair of 7-week-old mice received …
Number of citations: 0 www.cell.com
T Yan, Y Zhao - Redox biology, 2020 - Elsevier
… KN-93 phosphate was purchased from Selleck Chemicals (Houston, USA). BAPTA-AM was purchased from TargetMol (Boston, USA). 2′, 7′-dichlorodihydrofluorescein diacetate (…
Number of citations: 72 www.sciencedirect.com
S Wang, L Liao, Y Huang, M Wang, H Zhou… - Frontiers in cellular …, 2019 - frontiersin.org
In our previous study, we reported that peptidyl-prolyl isomerase 1 (Pin1)-modulated regulated necrosis (RN) occurred in cultured retinal neurons after glutamate injury. In the current …
Number of citations: 16 www.frontiersin.org
K Ghimire, J Zaric, B Alday-Parejo, J Seebach… - Cells, 2019 - mdpi.com
… AKT inhibitor MK-2206, CAMKII inhibitor KN-93 phosphate and AMPK specific inhibitor dorsomorphin (compound C) were purchased from Selleck Chemicals (Huston, TX, USA). The …
Number of citations: 44 www.mdpi.com
Y Shiozaki, S Miyazaki-Anzai, AL Keenan, M Miyazaki - Autophagy, 2022 - Taylor & Francis
We recently identified FAM134B2, which is an N-terminal truncated reticulophagy receptor highly induced by starvation such as fasting of mice and treatment of mammalian cells with a …
Number of citations: 8 www.tandfonline.com

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